Pralsetinib - 2097132-93-7

Pralsetinib

Catalog Number: EVT-3165541
CAS Number: 2097132-93-7
Molecular Formula: C27H32FN9O2
Molecular Weight: 533.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pralsetinib is a Kinase Inhibitor. The mechanism of action of pralsetinib is as a Rearranged during Transfection (RET) Inhibitor.
Pralsetinib is an orally bioavailable selective inhibitor of mutant forms of and fusion products involving the proto-oncogene receptor tyrosine kinase RET, with potential antineoplastic activity. Upon administration, pralsetinib binds to and targets various RET mutants and RET-containing fusion product. RET gene mutations and translocations result in the upregulation and/or activation of RET tyrosine kinase activity in various cancer cell types; dysregulation of RET activity plays a key role in the development and regression of these cancers.
Overview

Pralsetinib is a targeted therapy developed as a selective inhibitor of the rearranged during transfection (RET) protein, primarily used for treating non-small cell lung cancer (NSCLC) with RET fusions. Developed by Blueprint Medicines, pralsetinib received approval from the United States Food and Drug Administration in September 2020 for the treatment of metastatic RET fusion-positive NSCLC. This compound is classified as a tyrosine kinase inhibitor, specifically targeting both wild-type and mutant forms of the RET protein, which plays a critical role in cell signaling pathways that regulate cell growth and differentiation .

Synthesis Analysis

The synthesis of pralsetinib involves several key steps utilizing bromopyridine as a starting material. The process includes:

  1. Suzuki Coupling Reaction: Bromopyridine is reacted with a boronate to produce an acetonide.
  2. Acidification: The acetonide is converted to a ketone through acidification.
  3. Homologation: The quaternary carbon is established using Takenori homologation conditions.
  4. Amide Coupling: An amide bond is formed with an amine to yield pralsetinib.

This synthetic route is noted for its mild reaction conditions, high product purity, and suitability for large-scale manufacturing .

Molecular Structure Analysis

Pralsetinib has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The chemical formula of pralsetinib is C21H24F2N4O2, and its structure includes:

  • Pyridine Rings: Integral to its interaction with the RET protein.
  • Amino and Carbonyl Groups: Essential for binding affinity and specificity.
  • Fluorine Atoms: Contributing to the compound's stability and potency.

The molecular weight of pralsetinib is approximately 392.44 g/mol, and its structure can be represented in various formats such as 2D and 3D models, which illustrate the spatial arrangement of atoms .

Chemical Reactions Analysis

Pralsetinib undergoes various chemical reactions during its synthesis and degradation processes. Notably:

  • Oxidative Degradation: Involves the reaction of pralsetinib with hydrogen peroxide under sonication conditions, leading to oxidative products that can be analyzed for quality control.
  • Photodegradation: Impurities arising from exposure to light can affect the stability of pralsetinib; thus, methods have been developed to detect these impurities effectively using high-performance liquid chromatography.

The established methods for analyzing these reactions emphasize sensitivity and specificity in detecting related substances .

Mechanism of Action

Pralsetinib exerts its therapeutic effects by selectively inhibiting the activity of RET tyrosine kinase. This inhibition disrupts downstream signaling pathways involved in tumor proliferation and survival. The mechanism can be summarized as follows:

  1. Binding: Pralsetinib binds to the ATP-binding site of the RET kinase domain.
  2. Inhibition: This binding prevents phosphorylation of downstream substrates, leading to reduced cell proliferation and increased apoptosis in RET fusion-positive cancer cells.
  3. Clinical Efficacy: Studies have shown that pralsetinib significantly improves progression-free survival compared to traditional therapies in patients with RET fusion-positive NSCLC .
Physical and Chemical Properties Analysis

Pralsetinib possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent:

  • Solubility: Pralsetinib is soluble in methanol and partially soluble in acetonitrile.
  • Stability: The compound exhibits stability under controlled conditions but may degrade when exposed to light or certain solvents.
  • Melting Point: Specific thermal properties have been characterized, which are important for formulation development.

These properties are critical for ensuring effective drug delivery and maintaining therapeutic efficacy over time .

Applications

Pralsetinib is primarily utilized in oncology, particularly for:

  • Targeted Therapy: It offers a personalized treatment option for patients with RET fusion-positive NSCLC, improving outcomes compared to conventional chemotherapy.
  • Clinical Trials: Ongoing research continues to explore its efficacy in other malignancies harboring RET alterations, expanding its potential applications in cancer therapy.

The development of pralsetinib highlights the importance of targeted therapies in modern oncology, providing hope for patients with specific genetic profiles associated with their tumors .

Properties

CAS Number

2097132-93-7

Product Name

Pralsetinib

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide

Molecular Formula

C27H32FN9O2

Molecular Weight

533.6

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1

InChI Key

GBLBJPZSROAGMF-SIYOEGHHSA-N

SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC

Synonyms

BLU-667
Cyclohexanecarboxamide, N-((1S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)-3-pyridinyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)-2-pyrimidinyl)-, trans-
pralsetinib
trans-N-((1S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)-3-pyridinyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)-2-pyrimidinyl)cyclohexanecarboxamide

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.